molecular formula C3H2NO2D5 B196603 Ethyl-d5 carbamate CAS No. 73962-07-9

Ethyl-d5 carbamate

Cat. No.: B196603
CAS No.: 73962-07-9
M. Wt: 94.12 g/mol
InChI Key: JOYRKODLDBILNP-ZBJDZAJPSA-N
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Description

Ethyl-d5 carbamate, also known as deuterated ethyl carbamate, is a derivative of ethyl carbamate where five hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which allows for precise quantification in mass spectrometry.

Mechanism of Action

Target of Action

Ethyl-d5 carbamate, also known as Urethane-d5, primarily targets the DNA in cells . It is a genotoxic compound, meaning it can interact with DNA and cause genetic mutations .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. Most of the compound entering the body is hydrolyzed and excreted, but a small portion is metabolized by cytochrome P450 . Specifically, about 0.5% of this compound is oxidized to vinyl-amino-formate epoxides, and another 0.1% is converted to N-hydroxyl-amino-ethyl formate . These substances can damage the structure of DNA, causing genetic mutations that may eventually lead to cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the metabolism of the compound by cytochrome P450, leading to the formation of genotoxic metabolites . These metabolites can bind to DNA and cause mutations, disrupting normal cellular functions and potentially leading to diseases such as cancer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:

Result of Action

The molecular and cellular effects of this compound’s action primarily involve DNA damage and the potential induction of genetic mutations . This can disrupt normal cellular functions and potentially lead to diseases such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of this compound from urea increases dramatically with temperature . Furthermore, the presence of ethanol can promote its carcinogenicity . Therefore, the environment in which this compound is present can significantly impact its effects on the body.

Biochemical Analysis

Biochemical Properties

Ethyl-d5 carbamate is a genotoxic and carcinogenic compound that is also a by-product of fermented foods and alcoholic beverages . It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues . Most of the this compound entering the body is hydrolyzed and excreted, but 0.5% of this compound is oxidized to vinyl-amino-formate epoxides by cytochrome P450 . Another 0.1% this compound is converted to N-hydroxyl-amino-ethyl formate via cytochrome P450 and further converted to hydroxylamine . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Cellular Effects

This compound is a genotoxic and carcinogenic compound . Animal studies have shown that this compound can increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer . The carcinogenic mechanism of this compound is gradually revealed . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to harmful substances within the body . Most of the this compound entering the body is hydrolyzed and excreted, but 0.5% of this compound is oxidized to vinyl-amino-formate epoxides by cytochrome P450 . Another 0.1% this compound is converted to N-hydroxyl-amino-ethyl formate via cytochrome P450 and further converted to hydroxylamine . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Temporal Effects in Laboratory Settings

It is known that this compound is formed in the fermentation, distillation, and storage stage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In these animals, intakes of this compound were equal to approximately 0, 1, 3 or 9 mg/kg of body weight per day, respectively . Treatment with this compound resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is generated from the reaction of the main precursors (urea and cyanide) with ethanol in the process of fermentation and storage . The metabolic pathway of this compound was partly shared with that of putrescine biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-d5 carbamate can be synthesized through the reaction of deuterated ethanol with urea. The reaction typically involves heating deuterated ethanol and urea in the presence of a catalyst under controlled conditions to form this compound. The reaction can be represented as:

CD3CD2OH+NH2CONH2CD3CD2OCONH2+NH3\text{CD}_3\text{CD}_2\text{OH} + \text{NH}_2\text{CONH}_2 \rightarrow \text{CD}_3\text{CD}_2\text{OCONH}_2 + \text{NH}_3 CD3​CD2​OH+NH2​CONH2​→CD3​CD2​OCONH2​+NH3​

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using deuterated ethanol and urea. The process is optimized to ensure high yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl-d5 carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form deuterated ethanol and urea.

    Oxidation: Under oxidative conditions, this compound can be converted to deuterated ethyl carbamate oxide.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Hydrolysis: Deuterated ethanol and urea.

    Oxidation: Deuterated ethyl carbamate oxide.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl-d5 carbamate is widely used in scientific research due to its unique properties:

    Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of ethyl carbamate in various samples.

    Biological Studies: Utilized in metabolic studies to trace the metabolic pathways of ethyl carbamate in biological systems.

    Pharmaceutical Research: Employed in the development and validation of analytical methods for the detection of ethyl carbamate in pharmaceutical formulations.

    Industrial Applications: Used in the quality control of alcoholic beverages and fermented foods to monitor the levels of ethyl carbamate.

Comparison with Similar Compounds

Ethyl-d5 carbamate is similar to other deuterated carbamates and non-deuterated ethyl carbamate. its unique deuterium labeling makes it particularly useful as an internal standard in analytical applications. Similar compounds include:

  • Isopropyl carbamate
  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate

These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYRKODLDBILNP-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584040
Record name (~2~H_5_)Ethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73962-07-9
Record name (~2~H_5_)Ethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urethane-d5 (ethyl-d5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

We have now discovered a method for the preparation of benzoylureas such as those disclosed in U.S. Pat. No. 3,748,356 and Belgian Pat. No. 833,288, which comprises the reaction of a benzamide, a C1 -C7 alkyllithium, a phenyl chloroformate and an amine. In one embodiment of the reaction, the benzamide is treated with the alkyllithium and a phenyl chloroformate in an inert solvent at a temperature of from about -80° to about -40° C. to form an intermediate urethane, the intermediate urethane is treated with an amine in an inert solvent at about -80° to about -40° C., and the temperature is slowly raised to from about 50° to about 100° C. to obtain the desired benzoylurea. In a second embodiment of the reaction, the benzamide is treated with the alkyllithium in an inert solvent at a temperature from about -80° to about -40° C. and the lithium salt so obtained is then treated with a carbamate at a temperature of about -80° to about -40° C., and the mixture is allowed to warm to from about 20° to about 40° C. to obtain the desired benzoylurea. The carbamate is obtained by the reaction of an amine with a phenyl chloroformate.
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benzoylureas
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C1 -C7 alkyllithium
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amine
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alkyllithium
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Synthesis routes and methods II

Procedure details

A U.V. curable urethane composition is prepared by heating 104.4 grams (0.6 moles) of tolylene diisocyanate to 70° C. and, while maintaining this temperature adding dropwise over 2 hours a homogeneous solution, also heated to 70° C., consisting of 26.8 grams of trimethylolpropane, 79.0 grams of methyl methacrylate and 0.02 grams p-benzoquinone. At the end of the reaction period, the product is maintained at 70° C. for an additional 6 hours. There is, thereafter, added dropwise 57.2 grams of 2-hydroxyethyl methacrylate over a period of one-half hour, after which the reaction is continued for an additional 10 hours, followed by the addition of 43 grams methyl methacrylate, to obtain a methyl methacrylate solution of a light yellow, transparent photopolymerizable prepolymer containing approximately 1.8% by weight of isocyanate groups.
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104.4 g
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26.8 g
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79 g
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0.02 g
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57.2 g
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43 g
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Synthesis routes and methods III

Procedure details

Via a powder metering device, 25 parts of 1,5-bis(ethoxycarbonylamino)naphthalene were fed at a rate of 450 liters per liter of reaction volume an hour into a tube reactor filled with zinc shavings and heated to 350° C. A pressure of 1 millibar to 3 millibars was maintained in the separating reactor. The escaping decomposition gases were fractionally condensed. In a first water-cooled vessel, 14 parts of 1,5-naphthalene diisocyanate (NDI) were obtained (80.5 theoretical percent relative to feed urethane). The melting point was 129° C. to 132° C.
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Synthesis routes and methods IV

Procedure details

0.29 gram of lithium hydroxide, 0.72 gram of acetic acid, 0.25 gram of sulfur, 0.25 gram of selenium metal, 10 milliliters of nitrobenzene, 15 milliliters of methanol and 15 milliliters of dioxane were charged into a 110 milliliter autoclave maintained under an initial carbon monoxide pressure of 2600 psig and at a temperature of 200° C. for 45 minutes. A nitrobenzene conversion of 98 per cent and a urethane product yield of 88.4 per cent were obtained as determined by gas chromatographic analysis.
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0.29 g
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0.25 g
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0.25 g
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reactant
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10 mL
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15 mL
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15 mL
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0.72 g
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solvent
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Synthesis routes and methods V

Procedure details

An autoclave was charged with a mixture of 246.7 parts of polycaprolactonediol (number average molecular weight 2000), 7.4 parts of 1,4-butanediol, 5.1 parts of trimethylolpropane, 17.9 parts of dimethylolpropionic acid, 123.0 parts of IPDI and 400 parts of acetone, followed by introducing nitrogen gas so as to be replaced, reacting at 80° C. for 7 hours to obtain an acetone solution of an isocyanate (NCO)-terminating urethane prepolymer having a NCO content of 1.67%, cooling the acetone solution at 30° C., adding 13.5 parts of triethylamine, adding 600 parts of water, distilling off the acetone at 50 to 60° C. under vacuum to obtain a 40.0% solid content water based urethane resin emulsion C-2.
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246.7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of developing an efficient assay for simultaneous quantification of Ethyl carbamate and phthalate esters in Chinese liquor?

A1: Chinese liquor often contains trace amounts of Ethyl carbamate, a potential carcinogen, and phthalate esters, known endocrine disruptors. The development of an efficient and simultaneous GC-MS assay allows researchers to accurately quantify these compounds in liquor samples. [] This is crucial for ensuring consumer safety by monitoring and controlling the levels of these potentially harmful substances in alcoholic beverages.

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